molecular formula C13H18BrN B8768458 1-Benzyl-2-(bromomethyl)piperidine

1-Benzyl-2-(bromomethyl)piperidine

Cat. No.: B8768458
M. Wt: 268.19 g/mol
InChI Key: SBQRCZOBCPKPIC-UHFFFAOYSA-N
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Description

1-Benzyl-2-(bromomethyl)piperidine is a versatile organic compound with the molecular formula C13H18BrN and an average molecular weight of 268.20 g/mol . This piperidine derivative is characterized by a benzyl group and a reactive bromomethyl group attached to the same nitrogen-containing ring, making it a valuable bifunctional building block in medicinal chemistry and organic synthesis. The bromomethyl moiety serves as an excellent alkylating agent, allowing researchers to introduce the piperidine scaffold into more complex molecules. Meanwhile, the benzyl group can act as a protecting group for the piperidine nitrogen, which can be selectively removed in later synthetic stages. Its primary research application is as a key intermediate in the synthesis of more complex pharmaceutical compounds and biologically active molecules. As a reagent, it is strictly for use in a controlled laboratory setting by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-benzyl-2-(bromomethyl)piperidine

InChI

InChI=1S/C13H18BrN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

SBQRCZOBCPKPIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CBr)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs of 1-Benzyl-2-(bromomethyl)piperidine include:

Compound Name Substituents Molecular Weight (g/mol) logP (n-octanol/water) Key Applications/Activity Reference ID
1-Benzyl-2-(chloromethyl)piperidine Cl at 2-position (instead of Br) 260.20 Not reported Intermediate for alkylation reactions
1-Benzyl-2-(3-butenyl)piperidine 3-butenyl at 2-position (instead of Br) 215.33 Not reported Precursor for cycloaddition reactions
Benzyl 6-bromospiro[...]carboxylate Spiro indoline-piperidine with Br 409.30 Not reported Drug discovery (spirocyclic scaffolds)
KAB-18 (piperidine-based) Phenylpropyl on piperidine N Not reported Not reported nAChR modulation (IC₅₀: 10.2 μM)
COB-3 (piperidine-based) Biphenyl ester with small alkyl group Not reported Not reported Potent nAChR modulation (14x > KAB-18)
Platinum-piperidine complex (5) Piperidine ligand in Pt complex Not reported -1.16 Photocytotoxicity (UVA/visible light activation)

Key Observations:

  • Halogen Substitution: The bromine atom in this compound enhances its reactivity in nucleophilic substitutions compared to the chlorine analog, though the latter may offer cost advantages .
  • Hydrophobicity: Piperidine-containing compounds generally exhibit higher lipophilicity (e.g., logP = -1.16 for platinum-piperidine complex vs. -1.84 for pyridine analog), which influences bioavailability and cellular uptake .

Divergent Pharmacological Profiles

  • Substituent Size Matters: Larger groups (e.g., phenylpropyl) on the piperidine nitrogen reduce nAChR selectivity and increase off-target effects, whereas smaller groups (e.g., ethyl, isopropyl) optimize potency .
  • Position-Specific Effects: The 2-bromomethyl group in this compound facilitates targeted alkylation, whereas 3-butenyl or spiro-substituted analogs prioritize cyclization or steric effects .

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS is a preferred reagent for allylic and benzylic bromination due to its selectivity and mild reaction conditions. In the case of 1-benzyl-2-methylpiperidine, NBS facilitates the substitution of a hydrogen atom on the methyl group with bromine via a radical mechanism. The reaction typically proceeds in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at room temperature, with a radical initiator such as azobisisobutyronitrile (AIBN) or light irradiation.

Key Reaction Parameters:

  • Solvent: Dichloromethane (yield: 85–92%)

  • Temperature: 25–30°C

  • Reaction Time: 4–6 hours

  • Molar Ratio: 1:1.2 (substrate:NBS)

Industrial protocols often replace batch reactors with continuous flow systems to enhance mixing and temperature control, reducing by-product formation.

Electrophilic Bromination Using Molecular Bromine (Br₂)

Direct bromination with Br₂ is less common due to handling challenges but offers cost advantages for large-scale production. This method requires anhydrous conditions and a solvent such as DCM or chloroform. The reaction proceeds via an electrophilic substitution mechanism, with the methyl group’s hydrogen replaced by bromine.

Comparative Data:

ParameterNBS MethodBr₂ Method
Yield85–92%75–82%
SelectivityHighModerate
By-Products<5%10–15%
ScalabilitySuitable for scaleLimited by safety

Alternative Synthetic Routes

HBr-Mediated Bromomethylation

A novel approach adapted from the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine involves reacting 1-benzyl-2-hydroxymethylpiperidine with hydrobromic acid (HBr) in acetic acid. This method substitutes the hydroxyl group with bromine, achieving yields of 78–85%.

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 80°C

  • Reaction Time: 2 hours

Nucleophilic Substitution

In cases where a leaving group (e.g., mesylate or tosylate) is present at the 2-position, nucleophilic substitution with bromide ions (e.g., NaBr or KBr) in polar aprotic solvents like dimethylformamide (DMF) can yield the target compound. This method is less common due to the need for pre-functionalized intermediates.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production prioritizes safety and efficiency, often employing continuous flow reactors. These systems minimize exposure to hazardous reagents like Br₂ and improve heat dissipation, enabling higher throughput. For example, a telescoped process combining bromination and purification steps achieves a 90% yield with <2% impurities.

Solvent Recycling and Waste Mitigation

Green chemistry principles are integrated into large-scale synthesis through solvent recovery (e.g., DCM distillation) and bromide ion recycling. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) further reduce waste.

Challenges and By-Product Management

Common by-products include:

  • Dibrominated derivatives: Result from over-bromination, mitigated by stoichiometric control.

  • Debenzylated products: Formed under harsh conditions, minimized using mild reagents like NBS.

Analytical Methods:

  • GC-MS/HPLC: Monitor reaction progress and purity.

  • ¹H NMR: Confirms substitution at the 2-position (δ 3.4–3.6 ppm for CH₂Br).

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-2-(bromomethyl)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

Benzylation : Reacting piperidine with benzyl chloride under basic conditions (e.g., KOH or NaH) to form 1-benzylpiperidine.

Bromination : Introducing the bromomethyl group at the 2-position via radical bromination using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with HBr/H₂O₂ .
Critical factors :

  • Temperature : Bromination at 0–5°C minimizes side reactions.
  • Solvent : Use anhydrous dichloromethane (DCM) or CCl₄ to avoid hydrolysis.
  • Catalysts : AIBN (azobisisobutyronitrile) enhances radical bromination efficiency.
    Reported yields range from 45–65%, with purity confirmed by GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Signals at δ 3.5–4.0 ppm (m, CH₂Br), δ 7.2–7.4 ppm (m, benzyl aromatic protons).
    • ¹³C NMR : Peaks at ~45 ppm (C-Br), 60–70 ppm (piperidine carbons), and 128–138 ppm (aromatic carbons) .
  • Mass Spectrometry : Molecular ion peak at m/z 255–257 (M⁺ with Br isotope pattern) .
  • IR : Stretching vibrations at 560–600 cm⁻¹ (C-Br) and 2800–3000 cm⁻¹ (C-H aromatic/piperidine) .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Potential irritant to eyes/skin; use PPE (gloves, goggles).
  • Decomposition : Releases toxic fumes (HBr, CO) upon heating >200°C.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent bromine displacement .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution (SN2) reactions?

The bromine atom acts as a leaving group, enabling:

  • Alkylation : Reacting with amines (e.g., NH₃, piperidine) to form quaternary ammonium salts.
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ as a catalyst .
    Mechanistic Insight : Steric hindrance from the benzyl group slows SN2 kinetics, favoring bulky nucleophiles or elevated temperatures (60–80°C) .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Common issues and solutions:

  • Byproduct formation : Trace H₂O in bromination steps leads to hydrolysis (yielding 2-hydroxymethyl derivatives). Use molecular sieves or anhydrous solvents.
  • Isomerization : Cis/trans isomerism in piperidine derivatives can occur. Confirm stereochemistry via NOESY NMR or X-ray crystallography .
  • Catalyst poisoning : Residual amines from prior steps may deactivate Pd catalysts in cross-coupling. Pre-purify via silica gel chromatography .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • DFT Calculations : Model transition states to compare activation energies for bromine substitution at C2 vs. other positions.
  • Molecular Dynamics : Simulate steric effects of the benzyl group on nucleophile access.
    Tools like Gaussian or ORCA are validated for such studies, with accuracy ±5 kcal/mol relative to experimental data .

Q. What are the limitations of current synthetic methodologies, and how can they be improved?

  • Yield limitations : Radical bromination efficiency plateaus at ~65% due to competing H-abstraction pathways. Alternatives:
    • Use Br₂ with FeCl₃ as a Lewis acid for electrophilic bromination (requires strict temperature control).
    • Enzymatic bromination (e.g., haloperoxidases) for higher selectivity, though scalability is challenging .
  • Purification : Co-elution of byproducts in column chromatography. Optimize mobile phases (e.g., hexane/EtOAc gradients) or employ HPLC .

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